2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a complex structure with multiple functional groups, including a dimethylamino group, an ethoxy group, a prop-2-en-1-yloxy group, and a fluoro substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps may include:
- Formation of the chromeno[2,3-c]pyrrole core through cyclization reactions.
- Introduction of the fluoro substituent via electrophilic fluorination.
- Attachment of the dimethylamino group through nucleophilic substitution.
- Addition of the ethoxy and prop-2-en-1-yloxy groups via etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The ethoxy and prop-2-en-1-yloxy groups may be susceptible to oxidation under certain conditions.
Reduction: The fluoro substituent may be reduced to a hydrogen atom under strong reducing conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Medicine
The compound may have pharmacological properties, such as acting as a ligand for specific receptors or enzymes, making it a candidate for drug development.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. For example, in a pharmacological context, it may interact with specific molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a chloro substituent instead of fluoro.
2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-bromo-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a bromo substituent instead of fluoro.
Uniqueness
The presence of the fluoro substituent in 2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may confer unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to specific molecular targets compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C27H29FN2O5 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(3-ethoxy-4-prop-2-enoxyphenyl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H29FN2O5/c1-5-14-34-21-10-8-17(15-22(21)33-6-2)24-23-25(31)19-16-18(28)9-11-20(19)35-26(23)27(32)30(24)13-7-12-29(3)4/h5,8-11,15-16,24H,1,6-7,12-14H2,2-4H3 |
InChI Key |
LJYWHUCKKMXJHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)F)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.